molecular formula C17H19N3O4 B2835946 Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 448229-93-4

Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Cat. No. B2835946
CAS RN: 448229-93-4
M. Wt: 329.356
InChI Key: LHMYJBUEMRJYKU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a complex organic compound. It is part of a class of compounds known as pyrano[2,3-d]pyrimidines . These compounds are common heterocyclic subunits present in a variety of natural compounds, such as alkaloids, carbohydrates, pheromones, polyether antibiotics, and iridoids . They demonstrate a range of activities such as cardiotonic, antitumor, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .


Synthesis Analysis

The synthesis of this compound involves the use of disulfonic acid imidazolium chloroaluminate { [Dsim]AlCl4} as a new acidic and heterogeneous catalyst for green, simple and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles by the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile and hydrazine hydrate at 80 °C under solvent-free conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclocondensation and cyclization . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile. Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .

Scientific Research Applications

Green Synthesis Approaches

Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate and its derivatives are synthesized using green and efficient methods. For instance, the use of isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions represents a sustainable approach in synthesizing pyranopyrazole derivatives. This method emphasizes the importance of green chemistry in the preparation of such compounds (Zolfigol et al., 2013).

Corrosion Inhibition

In the field of industrial applications, pyranopyrazole derivatives, including the ethyl 6-amino variant, have been identified as novel corrosion inhibitors for mild steel. This application is crucial in the industrial pickling process, where the synthesized compounds showed remarkable efficiency in protecting mild steel against corrosion in acidic environments. The effectiveness of these inhibitors has been corroborated through various experimental techniques, including electrochemical studies, which demonstrated their potential in practical industrial applications (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of ethyl 6-amino derivatives has been determined, providing valuable insights into their molecular configurations and interactions. Such studies are essential for understanding the physicochemical properties of these compounds, which can inform their various applications, including their potential as building blocks in pharmaceuticals and materials science (Kumar et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical processes.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it may inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These pathways are crucial in various cellular processes, including inflammation and cell death.

Result of Action

The compound may exhibit neuroprotective and anti-inflammatory properties. It has been suggested that it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a protective effect on neuronal cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-4-23-17(21)14-13(10-5-7-11(22-3)8-6-10)12-9(2)19-20-16(12)24-15(14)18/h5-8,13H,4,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMYJBUEMRJYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=NNC(=C2C1C3=CC=C(C=C3)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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